

physical and chemical properties of 8-Deacetylyunaconitine

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Compound of Interest

Compound Name: 8-Deacetylyunaconitine

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8-Deacetylyunaconitine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **8-Deacetylyunaconitine**. It also outlines general experimental protocols for its isolation, analysis, and the evaluation of its biological effects, particularly its anti-inflammatory and analgesic properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural compound.

Physicochemical Properties

8-Deacetylyunaconitine is a complex diterpenoid alkaloid. While some of its properties have been reported, specific experimental data such as a definitive melting point remains to be fully characterized in publicly accessible literature. The known and predicted properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₃₃ H ₄₇ NO ₁₀	[1] [2] [3] [4]
Molecular Weight	617.73 g/mol	[1] [2] [3] [4]
CAS Number	93460-55-0	[1] [2] [3] [4]
Appearance	White to off-white powder	General
Solubility	Soluble in DMSO	[1]
Predicted pKa	12.38 ± 0.70	[2]
Predicted Density	1.35 g/cm ³	[1]
Storage Conditions	Store at -20°C for long-term	[1]

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of **8-Deacetylyunaconitine**. While specific, high-resolution spectra are not widely available in the public domain, the following sections describe the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **8-Deacetylyunaconitine** is expected to be complex due to the presence of 47 protons in various chemical environments. Key signals would include those for the ethyl group attached to the nitrogen atom, multiple methoxy groups, and a benzoyl moiety, in addition to numerous signals from the intricate diterpenoid core.
- ¹³C NMR:** The carbon NMR spectrum would display 33 distinct signals corresponding to each carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ester, aromatic carbons of the benzoyl group, carbons of the methoxy groups, and a multitude of signals from the aliphatic core.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of **8-Deacetylyunaconitine**. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula $C_{33}H_{47}NO_{10}$. The fragmentation pattern in the MS/MS spectrum would be complex, with characteristic losses of the benzoyl group, methoxy groups, and fragmentation of the diterpenoid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of **8-Deacetylyunaconitine** would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

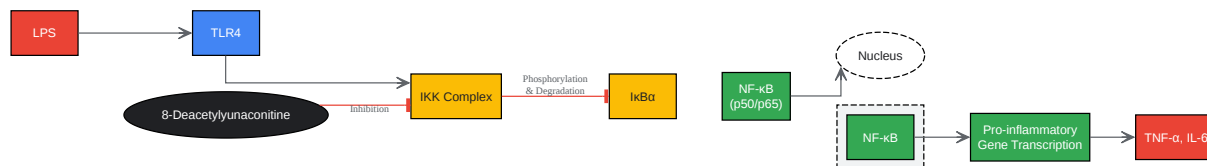
- O-H stretching: A broad band around 3400 cm^{-1} due to the hydroxyl groups.
- C-H stretching: Bands in the region of $2850\text{--}3000\text{ cm}^{-1}$ for aliphatic C-H bonds and potentially above 3000 cm^{-1} for aromatic C-H bonds.
- C=O stretching: A strong absorption around 1720 cm^{-1} corresponding to the ester carbonyl group.
- C=C stretching: Peaks in the $1600\text{--}1450\text{ cm}^{-1}$ region due to the aromatic ring.
- C-O stretching: Bands in the $1250\text{--}1000\text{ cm}^{-1}$ region for the ether and ester linkages.

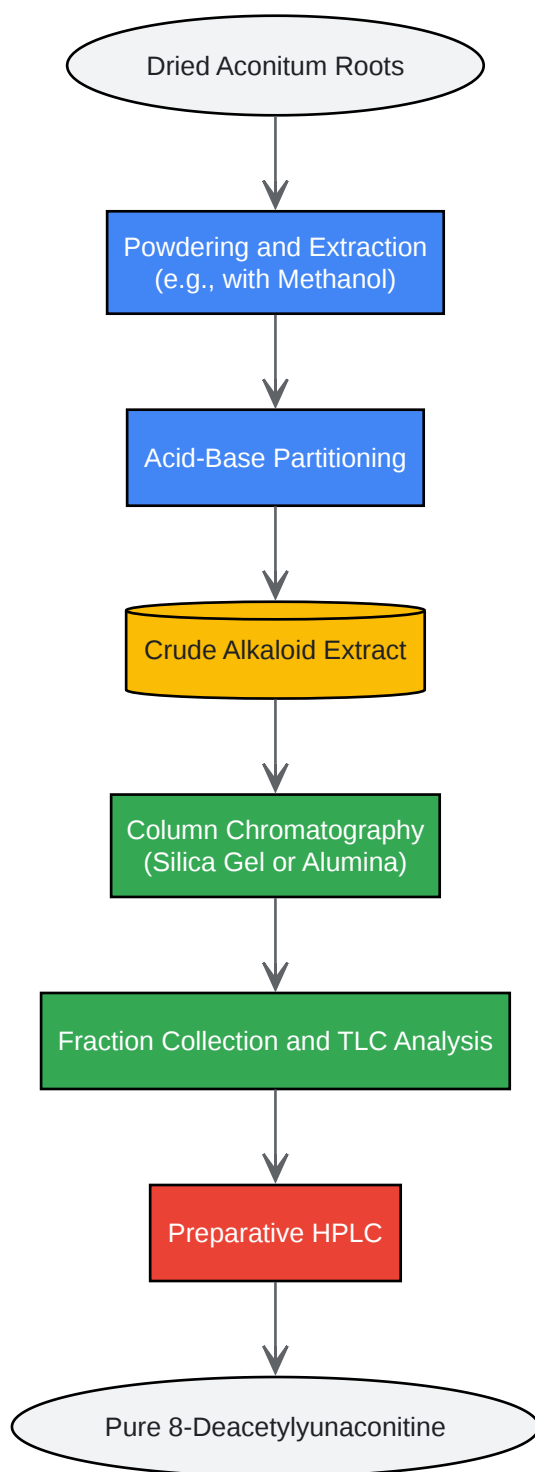
Biological Activity and Signaling Pathways

8-Deacetylyunaconitine, like other aconitine-type alkaloids, is reported to possess significant biological activities, notably anti-inflammatory and analgesic effects. The primary mechanism of action is thought to involve the modulation of inflammatory signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of related diterpenoid alkaloids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.





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